4-(Pyrazin-2-ylamino)cyclohexanol
Overview
Description
4-(Pyrazin-2-ylamino)cyclohexanol is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by a cyclohexanol ring substituted with a pyrazin-2-ylamino group, giving it unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol typically involves the reaction of cyclohexanol with pyrazine derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between cyclohexanol and pyrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-ylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.
Substitution: The amino group in the pyrazine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Dihydropyrazine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the pyrazine ring.
Scientific Research Applications
4-(Pyrazin-2-ylamino)cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-ylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The cyclohexanol moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrazin-2-ylamino)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-(Pyrazin-2-ylamino)cyclohexanecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-(Pyrazin-2-ylamino)cyclohexylamine: Features an amine group instead of a hydroxyl group.
Uniqueness
4-(Pyrazin-2-ylamino)cyclohexanol is unique due to its combination of a hydroxyl group and a pyrazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4-(pyrazin-2-ylamino)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-9-3-1-8(2-4-9)13-10-7-11-5-6-12-10/h5-9,14H,1-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZAYWUVFODBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CN=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260717 | |
Record name | Cyclohexanol, 4-(2-pyrazinylamino)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-10-9 | |
Record name | Cyclohexanol, 4-(2-pyrazinylamino)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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